![molecular formula C15H20N4O3 B6013064 (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6013064.png)
(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission. This mechanism of action makes it a potential therapeutic agent for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been shown to have various biochemical and physiological effects. It has been found to increase the amplitude and frequency of GABAergic synaptic currents, leading to an increase in inhibitory neurotransmission. It also has anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for the treatment of anxiety and epilepsy.
Advantages and Limitations for Lab Experiments
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has various advantages and limitations for lab experiments. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, its limited solubility and stability can pose challenges in its use for in vivo experiments.
Future Directions
There are various future directions for the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound. One potential direction is the development of more potent and selective compounds that can target specific subtypes of the GABA-A receptor. Another direction is the investigation of its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, the development of novel drug delivery systems can enhance its solubility and stability, making it more suitable for in vivo experiments.
Conclusion:
In conclusion, the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a promising candidate for the treatment of anxiety and other neurological disorders. However, its limited solubility and stability can pose challenges in its use for in vivo experiments. Further research in the development of more potent and selective compounds and novel drug delivery systems can enhance its potential therapeutic applications.
Synthesis Methods
The synthesis of (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction between 2,1,3-benzoxadiazol-4-ylmethyl chloride and 4-morpholinylpyrrolidine in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Scientific Research Applications
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. Its ability to act as a modulator of the GABA-A receptor has made it a promising candidate for the treatment of anxiety, depression, and other neurological disorders.
properties
IUPAC Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-14-10-18(9-13(14)19-4-6-21-7-5-19)8-11-2-1-3-12-15(11)17-22-16-12/h1-3,13-14,20H,4-10H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGVCGJOPPGGL-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.